Hexahydro-pyrazino[2,1-c][1,4]oxazine-8-carboxylic acid tert-butyl ester
Overview
Description
Hexahydro-pyrazino[2,1-c][1,4]oxazine-8-carboxylic acid tert-butyl ester is a unique chemical compound . Its IUPAC name is tert-butyl hexahydropyrazino[2,1-c][1,4]oxazine-8(1H)-carboxylate . It is typically in solid form .
Molecular Structure Analysis
The SMILES string for this compound isCC(C)(OC(N1CCN2CCOCC2C1)=O)C
. This provides a text representation of the compound’s molecular structure. Physical and Chemical Properties Analysis
This compound is typically in solid form . Its molecular formula is C12H22N2O3 , and it has a molecular weight of 242.31 g/mol.Scientific Research Applications
Heterocyclic Compounds in Research
Heterocyclic compounds, such as quinoxalines and oxazines, play a significant role in various fields of scientific research. Their applications range from serving as catalysts' ligands to being used in the synthesis of complex molecules with potential biological activities.
Quinoxalines and Their Derivatives
Quinoxaline derivatives, including those similar in structure to Hexahydro-pyrazino[2,1-c][1,4]oxazine-8-carboxylic acid tert-butyl ester, are known for their wide-ranging applications in medicinal chemistry. They have been explored for their antimicrobial, anticancer, anti-inflammatory, antidepressant, antifungal, anti-tubercular, and antiviral properties. The synthesis of these derivatives often involves innovative methods, highlighting their significance in drug discovery and development (Cetin, 2020).
Safety and Hazards
This compound is classified as Acute Tox. 3 Oral, indicating it may be toxic if swallowed . The safety pictogram GHS06 (skull and crossbones) applies to this compound . Precautionary statements include P301 + P330 + P331 + P310, which advise to call a poison center or doctor if the compound is swallowed .
Properties
IUPAC Name |
tert-butyl 3,4,6,7,9,9a-hexahydro-1H-pyrazino[2,1-c][1,4]oxazine-8-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O3/c1-12(2,3)17-11(15)14-5-4-13-6-7-16-9-10(13)8-14/h10H,4-9H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIKUVZOPRNLZMI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN2CCOCC2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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